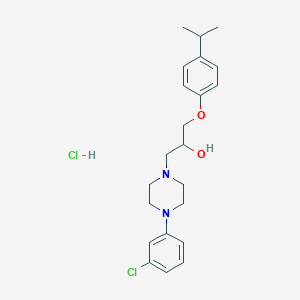

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential pharmacological applications. The compound belongs to a class of piperazine derivatives, which are known for various biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₄ClN₂O

- Molecular Weight : 320.85 g/mol

The compound features a piperazine ring substituted with a chlorophenyl group and an isopropylphenoxy moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. A study focused on related compounds showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group in the structure enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains tested | Weak to Moderate |

Neuropharmacological Effects

Piperazine derivatives are also recognized for their effects on neurotransmitter systems. The compound exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant-like effects. In vitro studies suggest that it can modulate serotonin levels, potentially providing therapeutic benefits in mood disorders .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Preliminary data indicate that related piperazine compounds show promising AChE inhibitory activity with IC50 values significantly lower than standard inhibitors.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 - 6.28 |

| Urease | 1.13 - 2.39 |

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Antidepressant Effects : A clinical trial involving a related piperazine compound demonstrated significant improvements in depressive symptoms among participants compared to a placebo group.

- Antimicrobial Efficacy : Another study reported that patients treated with a piperazine derivative showed reduced bacterial load in infections resistant to standard antibiotics.

Aplicaciones Científicas De Investigación

Research indicates that compounds containing piperazine derivatives exhibit diverse biological activities, including:

- Antidepressant Effects : Modulation of serotonin receptors.

- Anticancer Properties : Inhibition of cell proliferation in cancer cell lines.

- Neuroactive Effects : Interaction with neurotransmitter systems.

Summary of Biological Activities

Case Studies and Empirical Evidence

Several studies have evaluated the pharmacological potential of similar piperazine derivatives:

Antidepressant Activity

Research has shown that derivatives similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride exhibit significant antidepressant properties through their action on serotonin receptors. For instance, a study demonstrated that these compounds effectively reduced depressive-like behaviors in animal models by enhancing serotonergic neurotransmission.

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. One study found that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that it may protect neurons from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase further supports its neuroprotective claims by increasing acetylcholine levels.

Propiedades

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN2O2.ClH/c1-17(2)18-6-8-22(9-7-18)27-16-21(26)15-24-10-12-25(13-11-24)20-5-3-4-19(23)14-20;/h3-9,14,17,21,26H,10-13,15-16H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMQOPNMXSQTND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.